molecular formula C15H21NO3 B5750202 N-1,3-benzodioxol-5-yl-2-propylpentanamide

N-1,3-benzodioxol-5-yl-2-propylpentanamide

Cat. No. B5750202
M. Wt: 263.33 g/mol
InChI Key: YNPBLENJPPGSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-2-propylpentanamide, also known as 2-propylpentanamide or 2-PPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of amides and is structurally similar to the banned substance, MDMA (3,4-methylenedioxymethamphetamine).

Mechanism of Action

The exact mechanism of action of N-1,3-benzodioxol-5-yl-N-1,3-benzodioxol-5-yl-2-propylpentanamideanamide is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain, leading to the release of these neurotransmitters and resulting in a feeling of euphoria and increased sociability.
Biochemical and Physiological Effects:
Studies have shown that N-1,3-benzodioxol-5-yl-N-1,3-benzodioxol-5-yl-2-propylpentanamideanamide has a range of biochemical and physiological effects. These include increased heart rate and blood pressure, pupil dilation, and increased body temperature. The compound has also been shown to increase the levels of cortisol and prolactin in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,3-benzodioxol-5-yl-N-1,3-benzodioxol-5-yl-2-propylpentanamideanamide in lab experiments is its ability to induce a state of euphoria and increased sociability, making it a useful tool in studying the effects of these states on the brain and behavior. However, the compound's potential toxicity and the lack of knowledge about its long-term effects limit its use in lab experiments.

Future Directions

There are several future directions for the study of N-1,3-benzodioxol-5-yl-N-1,3-benzodioxol-5-yl-2-propylpentanamideanamide. These include further investigation into its mechanism of action, potential therapeutic uses in treating mental health conditions, and the development of safer analogs with reduced toxicity. Additionally, the compound's potential use as a tool in studying the effects of euphoria and increased sociability on the brain and behavior could lead to new insights into the neurobiology of these states.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-N-1,3-benzodioxol-5-yl-2-propylpentanamideanamide can be achieved through several methods, including the reductive amination of 1,3-benzodioxole with N-1,3-benzodioxol-5-yl-2-propylpentanamideanone in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the reaction of N-1,3-benzodioxol-5-yl-2-propylpentanamideanoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N-1,3-benzodioxol-5-yl-2-propylpentanamideanamide has been extensively studied for its potential therapeutic effects in various medical conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound has anxiolytic and antidepressant effects, similar to those of MDMA, but with reduced toxicity.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-5-11(6-4-2)15(17)16-12-7-8-13-14(9-12)19-10-18-13/h7-9,11H,3-6,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPBLENJPPGSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.